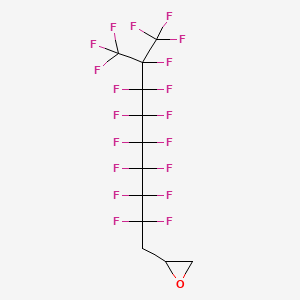

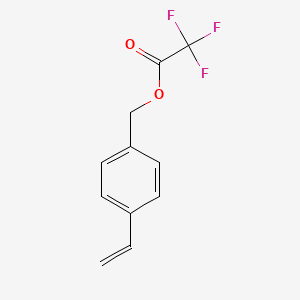

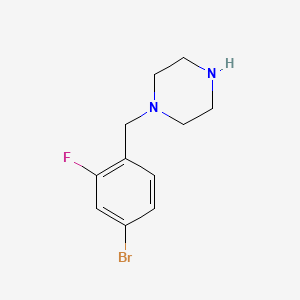

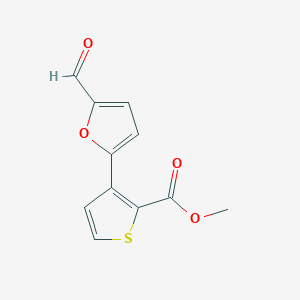

![molecular formula C15H14O2 B1587070 Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 89900-94-7](/img/structure/B1587070.png)

Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate

説明

“Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate” is a chemical compound. It is a derivative of biphenyl, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . The compound has a molecular weight of 168.2344 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone . Another method involves the reaction of 3-chloro-2-methylbiphenyl with a Grignard reagent, followed by reaction with polyformaldehyde diethyl acetal .

Molecular Structure Analysis

The molecular structure of “Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate” can be viewed using Java or Javascript . The compound consists of two connected phenyl rings .

Physical And Chemical Properties Analysis

The compound is a white crystal . It is soluble in organic solvents like ethanol, benzene, toluene, but insoluble in water .

科学的研究の応用

1. Antibacterial Activity Evaluation

- Summary of Application: Biphenyl and dibenzofuran derivatives, including those similar to Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .

- Methods of Application: These compounds were synthesized by Suzuki-coupling and demethylation reactions .

- Results: Some of these compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

2. Scalable Synthesis and Reactions

- Summary of Application: Biphenyl derivatives are fundamental in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Methods of Application: The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- Results: Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

3. Pesticide Intermediate

- Summary of Application: 2-Methyl-3-biphenylmethanol, a compound similar to Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate, is used as an intermediate in the production of the pesticide bifenthrin .

- Methods of Application: The compound is synthesized by reacting 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent, which is then reacted with polyformaldehyde diethyl acetal .

- Results: The product yield can reach up to 70.8% .

4. Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

- Summary of Application: Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

- Methods of Application: The synthesis of these materials involves several chemical reactions related to biphenyl scaffolds .

- Results: The use of biphenyl derivatives in these applications has led to advancements in display technology .

5. Intermediate for Pesticide Bifenthrin

- Summary of Application: 3-Hydroxymethyl-2-methylbiphenyl, a compound similar to Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate, is used as an intermediate in the production of the pesticide bifenthrin .

- Methods of Application: The compound is synthesized by reacting 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent, which is then reacted with polyformaldehyde diethyl acetal .

- Results: The product yield can reach up to 70.8% .

6. Organic Compounds and Plastics

- Summary of Application: Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents. Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

- Methods of Application: The synthesis of these materials involves several chemical reactions related to biphenyl scaffolds .

- Results: The use of biphenyl derivatives in these applications has led to advancements in various industries .

特性

IUPAC Name |

methyl 4-(3-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPICUHZBSNQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362665 | |

| Record name | Methyl 4-(3-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate | |

CAS RN |

89900-94-7 | |

| Record name | Methyl 4-(3-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。